molecular formula C11H20N2O2 B3392495 (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 1058737-48-6

(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B3392495
CAS No.: 1058737-48-6
M. Wt: 212.29 g/mol
InChI Key: CSQBUSQTOWHXLW-DTWKUNHWSA-N
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Description

(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that features a diazabicyclo[3.2.1]octane core. This structure is notable for its rigidity and the presence of nitrogen atoms within the ring system, which can impart unique chemical and biological properties. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the construction of the diazabicyclo[3.2.1]octane scaffold. One common approach is the enantioselective construction of the bicyclic structure from acyclic starting materials that contain the necessary stereochemical information . This can be achieved through a series of steps including cyclization and functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of robust catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with molecular targets through its nitrogen atoms and rigid bicyclic structure. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific stereochemistry and tert-butyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQBUSQTOWHXLW-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156619
Record name 1,1-Dimethylethyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058737-48-6
Record name 1,1-Dimethylethyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1058737-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 3
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 4
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 5
Reactant of Route 5
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 6
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate

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